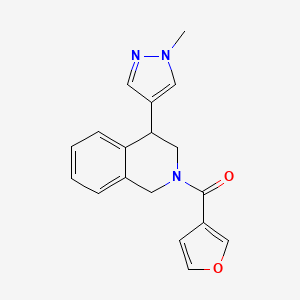
2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (FMPT) is a synthetic compound with a variety of applications in the field of scientific research. It is a bicyclic heterocycle containing a furan ring and a pyrazole ring, and has a molecular formula of C12H14N2O. FMPT is used in the synthesis of various compounds, such as those used in drug discovery, as well as in the study of enzyme inhibition and protein-protein interactions. In
科学研究应用
2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline has a variety of applications in the field of scientific research. It has been used in the synthesis of various compounds, such as those used in drug discovery, as well as in the study of enzyme inhibition and protein-protein interactions. 2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline has also been used in the synthesis of novel compounds for the treatment of cancer and other diseases. Additionally, 2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline has been used in the study of the cellular response to oxidative stress and the mechanism of action of various drugs.
作用机制
2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline acts as an inhibitor of several enzymes, including cytochrome P450 enzymes and proteases. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. 2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline has also been found to inhibit the activity of proteases, which are enzymes that break down proteins in the body.
Biochemical and Physiological Effects
2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. Additionally, 2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline has been found to inhibit the activity of proteases, which are enzymes that break down proteins in the body. Additionally, 2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline has been found to have anti-inflammatory and anti-cancer properties, and has been found to be effective in the treatment of certain types of cancer.
实验室实验的优点和局限性
The use of 2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline in lab experiments has several advantages and limitations. One of the advantages of using 2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is that it is a readily available compound, and can be synthesized easily and inexpensively. Additionally, 2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline has been found to be an effective inhibitor of several enzymes, making it useful for studying the mechanism of action of various compounds. However, 2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline has also been found to be toxic at high concentrations, and can cause adverse effects in laboratory animals.
未来方向
There are a number of potential future directions for the use of 2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline in scientific research. One potential direction is to further explore the anti-inflammatory and anti-cancer properties of 2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline, as well as its ability to inhibit the activity of cytochrome P450 enzymes and proteases. Additionally, 2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline could be used to study the mechanism of action of various drugs, as well as its potential applications in drug discovery. Finally, 2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline could be used to study the cellular response to oxidative stress, and its potential use as an antioxidant.
合成方法
2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline can be synthesized by the reaction of 1-methyl-1H-pyrazol-4-ylamine and 2-furoic acid in the presence of a base. The reaction is carried out in an aqueous medium and yields 2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline as a white solid. The reaction is typically carried out at a temperature of 80°C, and the reaction time is typically 30 minutes. The reaction mechanism involves the formation of an imine intermediate, which is then cyclized to form the final product.
属性
IUPAC Name |
furan-3-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-20-9-15(8-19-20)17-11-21(18(22)14-6-7-23-12-14)10-13-4-2-3-5-16(13)17/h2-9,12,17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIIGLURDZBCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
furan-3-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B6424901.png)
![1-(3,4-dimethylphenyl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6424905.png)
![1-(2-ethoxyphenyl)-3-{[6-(furan-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B6424912.png)
![2-(2-fluorophenoxy)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B6424922.png)
![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxane-4-carboxamide](/img/structure/B6424925.png)
![N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6424947.png)
![1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one](/img/structure/B6424948.png)
![4-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6424955.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6424960.png)
![1-[(thiophen-2-yl)methyl]-3-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)urea](/img/structure/B6424962.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzene-1-sulfonamide](/img/structure/B6424963.png)
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B6424966.png)
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-ethoxy-3-fluorobenzene-1-sulfonamide](/img/structure/B6424970.png)
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6424973.png)